molecular formula C8H15NO B13167720 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one

Cat. No.: B13167720
M. Wt: 141.21 g/mol
InChI Key: MFVCRHSIMVXDTH-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one is a chemical compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a methylpropanone moiety

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by the cyclopropylcarbinol to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted cyclopropyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl ring provides structural rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one can be compared with similar compounds, such as:

    1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a ketone, which affects its reactivity and applications.

    1-[1-(Aminomethyl)cyclopropyl]methanol: This compound has a simpler structure with a methanol moiety, making it less versatile in certain applications. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylpropan-1-one

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)8(5-9)3-4-8/h6H,3-5,9H2,1-2H3

InChI Key

MFVCRHSIMVXDTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CC1)CN

Origin of Product

United States

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